molecular formula C17H17ClFNO2S B3011984 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide CAS No. 1203323-86-7

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide

Cat. No.: B3011984
CAS No.: 1203323-86-7
M. Wt: 353.84
InChI Key: ITGCXGGGFMKAIT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is a benzamide derivative featuring a 2-chloro-4-fluorobenzoic acid core linked via an amide bond to a methyl-substituted tetrahydropyran (oxane) ring. The oxane ring is further functionalized at the 4-position with a thiophen-2-yl group.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-14-10-12(19)3-4-13(14)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGCXGGGFMKAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an amine derivative under amide coupling conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

    Final Assembly: The final compound is obtained by linking the thiophene ring to the benzamide core through a suitable linker, often involving a thiol-ene reaction or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The 2-chloro-4-fluorobenzoic acid scaffold is a common feature among analogs. Key comparisons include:

2-Chloro-4-fluoro-N-{phenyl[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
  • Structure : Retains the 2-chloro-4-fluorobenzamide core but replaces the oxane-thiophene group with a phenyl-linked 1,3,4-oxadiazole ring substituted with piperidine.
  • Molecular weight (C₂₁H₂₀ClFN₄O₂: 421.87 g/mol) is higher than the target compound, suggesting increased hydrophobicity .
2-Chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide
  • Structure : Simplifies the substituent to a 2-methoxybenzyl group.
  • Properties: Reduced molecular weight (C₁₅H₁₃ClFNO₂: 293.72 g/mol) and absence of heterocycles likely improve synthetic accessibility but may decrease target specificity due to fewer interaction sites .

Heterocyclic Modifications in the Side Chain

Variations in the side chain’s heterocyclic components significantly alter bioactivity and physicochemical behavior:

Thiazole-Containing Analogs
  • Example : 2-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • Structure : Features a thiazole ring linked via an ethyl group.
  • Properties : The thiazole’s electron-rich nature may enhance π-π stacking interactions, while the ethyl spacer increases conformational flexibility compared to the rigid oxane-thiophene group .
Thiazolidinone Derivatives
  • Example : 2-Chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
  • Structure: Incorporates a thiazolidinone ring with a fluorobenzylidene substituent.

Functional Group Additions and Tautomerism

Sulfamoyl and Sulfonyl Derivatives
  • Example : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Structure : Includes a sulfamoyl group and furan-substituted oxadiazole.
  • Properties : The sulfamoyl group enhances hydrogen-bonding capacity, correlating with antifungal activity in Candida albicans, as reported for LMM11 .
Tautomeric Behavior in Triazole Derivatives
  • Example : 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione
  • Properties : Exists in thione-thiol tautomeric forms, confirmed by IR (absence of S-H stretch at 2500–2600 cm⁻¹) and NMR data. This tautomerism may influence binding modes in enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
2-Chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide C₁₇H₁₆ClFNO₂S 351.83 Oxane-thiophene, Cl, F
2-Chloro-4-fluoro-N-{phenyl[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methyl}benzamide C₂₁H₂₀ClFN₄O₂ 421.87 Oxadiazole-piperidine, Cl, F
2-Chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide C₁₅H₁₃ClFNO₂ 293.72 2-Methoxybenzyl, Cl, F
2-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide C₁₈H₁₄ClFN₂OS 368.84 Thiazole-ethyl, Cl

Table 2: Spectral and Functional Comparisons

Compound Class Key IR/NMR Features Biological Activity Notes Evidence ID
1,3,4-Oxadiazoles (e.g., LMM11) C=S stretch at 1243–1258 cm⁻¹; NH bands at 3150–3319 cm⁻¹ Antifungal (C. albicans)
Triazole-thiones νC=S at 1247–1255 cm⁻¹; absence of C=O at 1663–1682 cm⁻¹ Tautomer-dependent enzyme binding
Thiazolidinones νC=O at 1667 cm⁻¹; Z-configuration confirmed by NOE Potential redox modulation

Biological Activity

2-Chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro and fluoro substitution on a benzamide backbone, linked to a thiophene-containing oxane moiety. Its structure can be represented as follows:

C15H14ClFNOS\text{C}_{15}\text{H}_{14}\text{ClF}\text{NOS}

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, demonstrating significant effects against different cancer cell lines and microbial strains.

Antitumor Activity

  • Mechanism of Action : The compound has shown potential as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression related to cancer progression. In vitro studies revealed that it selectively inhibits HDAC1, HDAC2, and HDAC3, with IC50 values indicating strong potency against solid tumors such as HepG2 cells .
  • Efficacy : In cell proliferation assays, the compound exhibited an IC50 value of 1.30 μM against HepG2 cells, significantly lower than that of standard HDAC inhibitors like SAHA (17.25 μM) . Moreover, in xenograft models, it demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to SAHA's TGI of 48.13% .
  • Apoptosis Induction : Further studies indicated that the compound promotes apoptosis and induces G2/M phase cell cycle arrest, contributing to its antitumor efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against Gram-positive bacteria like Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives of similar compounds were assessed, revealing that modifications in the thiophene ring significantly enhance antimicrobial activity. For instance, certain fluoroaryl derivatives showed MIC values ranging from 16 µM to 64 µM against S. aureus .
  • Structure-Activity Relationship (SAR) : The presence of fluorine atoms and thiophene rings in the structure was found to be critical for enhancing antibacterial activity. Compounds with these modifications exhibited improved inhibition zones compared to their non-fluorinated counterparts .

Case Studies

  • In Vitro Studies : A study conducted on HepG2 cells demonstrated that treatment with this compound led to significant decreases in cell viability and increased markers of apoptosis compared to untreated controls.
  • In Vivo Studies : In a murine model of cancer, administration of the compound resulted in notable tumor size reduction after two weeks of treatment, supporting its potential as an effective therapeutic agent.

Data Tables

CompoundTargetIC50 ValueTGI (%)Mechanism
This compoundHDAC395.48 nM48.89%HDAC Inhibition
SAHAHDAC1/HDAC2/HDAC317.25 μM48.13%HDAC Inhibition
Fluoroaryl derivativeS. aureus16 µM - 64 µMN/AAntimicrobial

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